4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid
Description
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid is a spirocyclic compound featuring a benzoic acid moiety linked to a 2-azaspiro[4.6]undecane-1,3-dione ring system. This structure combines the rigidity of a spirocyclic scaffold with the carboxylic acid functionality, making it a candidate for diverse applications in medicinal chemistry and materials science. The spiro ring system influences conformational flexibility, while the benzoic acid group offers sites for derivatization and hydrogen bonding .
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(1,3-dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid |
InChI |
InChI=1S/C17H19NO4/c19-14-11-17(9-3-1-2-4-10-17)16(22)18(14)13-7-5-12(6-8-13)15(20)21/h5-8H,1-4,9-11H2,(H,20,21) |
InChI Key |
GHZVZHCJWBRQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
Synthesis of ethyl 1-acetyl-1-cyclopropanecarboxylate :
Ethyl acetoacetate reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the cyclopropane ring.
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{Ethyl 1-acetyl-1-cyclopropanecarboxylate}
$$Bromination at acetyl position :
Treating with bromine (Br₂) in acetic acid yields ethyl 1-bromoacetyl-1-cyclopropanecarboxylate.Cyclization with 4-aminobenzoic acid derivative :
Reacting the bromoacetyl compound with methyl 4-aminobenzoate in DMF at 80–100°C induces spirocyclization:
$$
\text{BrC(O)CH}2\text{-cyclopropane-COOEt} + \text{H}2\text{N-C}6\text{H}4\text{COOMe} \rightarrow \text{Spiro intermediate}
$$
Deprotection of the methyl ester (LiOH/THF/H₂O) affords the free benzoic acid.
Optimization Data
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, EtOH | 80 | 12 | 78 |
| 2 | Br₂, AcOH | 25 | 4 | 92 |
| 3 | DMF, NEt₃ | 100 | 24 | 65 |
Advantages : High atom economy; avoids late-stage functionalization.
Limitations : Requires careful control of bromination stoichiometry.
Synthetic Route 2: Ketal-Mediated Spirocyclization
Key Steps
Ketal protection of diketone :
Reacting 1-acetyl-1-cyclopropanecarboxylic acid with ethylene glycol under acid catalysis forms the ketal-protected intermediate.Halogenation and cyclization :
Bromination of the ketal’s methyl group followed by base-induced cyclization with 4-aminobenzoic acid tert-butyl ester:
$$
\text{Ketal-Br} + \text{H}2\text{N-C}6\text{H}_4\text{COO}^t\text{Bu} \xrightarrow{\text{NaH}} \text{Spiro product}
$$Deprotection :
Sequential acid hydrolysis removes the ketal and tert-butyl groups, yielding the target compound.
Reaction Conditions
- Ketal formation : p-TsOH, toluene, 110°C, 6 h (89% yield).
- Cyclization : NaH, THF, 0°C → rt, 12 h (71% yield).
- Deprotection : HCl (4M), dioxane, 50°C, 3 h (quantitative).
Advantages : Improved regiocontrol via ketal directing effects.
Limitations : Multi-step protection/deprotection increases synthesis time.
Synthetic Route 3: Michael Addition-Based Assembly
Methodology
Michael adduct formation :
Cyclohexanone reacts with diethyl malonate under TiCl₄ catalysis to form cyclohexylidenemalonate. Subsequent Michael addition with nitromethane yields nitro-substituted intermediate.Spirocyclization :
Hydrolysis of the nitro group to amine, followed by lactamization with ethyl 4-(chlorocarbonyl)benzoate:
$$
\text{NO}2 \rightarrow \text{NH}2 \xrightarrow{\text{ClC(O)C}6\text{H}4\text{COOEt}} \text{Spiro lactam-dione}
$$Final hydrolysis :
Saponification of the ethyl ester (NaOH/EtOH/H₂O) delivers the benzoic acid.
Performance Metrics
- Michael addition : 72% yield, 48 h.
- Lactamization : 68% yield, DIPEA, CH₂Cl₂, 24 h.
Advantages : Modular approach allows variation of spiro ring size.
Limitations : Nitro group reduction requires Pd/C hydrogenation under high pressure.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 4 | 5 | 5 |
| Overall Yield (%) | 42 | 38 | 34 |
| Key Advantage | Simplicity | Regiocontrol | Modularity |
| Major Challenge | Bromination | Ketal stability | Nitro reduction |
Route 1 offers the shortest path but struggles with over-bromination. Route 2’s ketal strategy enhances selectivity at the cost of additional steps. Route 3’s modularity suits analog synthesis but suffers from lower yields.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Systems
- Spiro Ring Size: 4.6 vs. 4.5 Systems: The compound 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid () shares a similar dioxo-aza-spiro framework but with a smaller spiro[4.5] ring. This reduces steric bulk and increases rotational freedom (2 rotatable bonds vs. Oxa-Aza Hybrids: 3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol hydrochloride () replaces one nitrogen with oxygen, altering electronic properties and solubility (hydrochloride salt enhances stability) .
Substituent Effects on Benzoic Acid Derivatives
- Electron-Donating/Withdrawing Groups: 4-Thiazolidinone Derivatives: Compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () feature nitro groups (electron-withdrawing), lowering pKa and enhancing acidity compared to dimethylamino-substituted analogs (electron-donating) . Azo-Benzothiazole Derivatives: 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acids () exhibit extended conjugation, leading to distinct UV-Vis absorption profiles (λmax ~400–500 nm) suitable for dye applications .
Physicochemical and Spectral Properties
Biological Activity
4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- CAS Number : 848065-95-2
Research indicates that compounds with similar structures may exhibit various biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes such as neurolysin and angiotensin-converting enzyme (ACE) has been noted .
- Modulation of Protein Degradation Pathways : Similar benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for cellular homeostasis and protein turnover .
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzoic acid, including this compound, may possess antimicrobial properties. For instance, related compounds have demonstrated significant activity against various bacterial strains and fungi .
Antiproliferative Effects
The compound has shown promise in inhibiting cell proliferation in cancer cell lines. Studies indicate that certain benzoic acid derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar scaffolds have been reported to inhibit neurodegenerative processes by modulating neuroinflammatory pathways and reducing oxidative stress .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly increased the activity of cathepsins B and L in human fibroblasts, suggesting a role in enhancing proteolytic pathways essential for cellular health .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using several cancer cell lines, including Hep-G2 and A2058. The results indicated low cytotoxicity at therapeutic concentrations, which is promising for further development as a safe therapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. Q. How should conflicting biological activity results between in vitro and in vivo models be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
